molecular formula C24H27N3O6S B3296738 N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide CAS No. 894006-51-0

N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide

Cat. No.: B3296738
CAS No.: 894006-51-0
M. Wt: 485.6 g/mol
InChI Key: IBFQCSWHTJWOQX-UHFFFAOYSA-N
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Description

This compound features a sulfonylacetamide bridge connecting a 2,4-dimethoxyphenyl group to a modified indole core. The indole moiety is substituted at the N1 position with a 2-oxo-2-(pyrrolidin-1-yl)ethyl chain. The 2,4-dimethoxyphenyl substituent may contribute to lipophilicity and π-π stacking interactions.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O6S/c1-32-17-9-10-19(21(13-17)33-2)25-23(28)16-34(30,31)22-14-27(20-8-4-3-7-18(20)22)15-24(29)26-11-5-6-12-26/h3-4,7-10,13-14H,5-6,11-12,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFQCSWHTJWOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on anti-inflammatory properties, anticancer effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The compound's molecular formula is C24H27N3O4S, with a molecular weight of 453.6 g/mol. Its structure features a dimethoxyphenyl group, a pyrrolidine moiety, and an indole ring, contributing to its biological activities.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Table 1: COX Inhibition Potency

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound0.04 ± 0.010.04 ± 0.02
Celecoxib0.04 ± 0.010.04 ± 0.01

The compound demonstrated comparable potency to the standard anti-inflammatory drug celecoxib, suggesting its potential as an anti-inflammatory agent .

2. Anticancer Properties

The compound's anticancer activity has been evaluated against various cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation in gastric carcinoma cells.

Case Study: Antiproliferative Activity
In vitro studies using the GTL-16 gastric carcinoma cell line revealed that the compound exhibits significant antiproliferative effects with an IC50 value of approximately 0.07 μM . This suggests a promising avenue for further research into its use as an anticancer therapeutic.

3. Antimicrobial Activity

There is emerging evidence of antimicrobial properties associated with this compound. While specific data is limited, related compounds with similar structures have shown efficacy against various bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the indole and phenyl rings can significantly influence its potency and selectivity towards COX enzymes and cancer cells.

Key Findings:

  • Electron-releasing groups on the phenyl ring enhance anti-inflammatory activity.
  • The presence of a pyrrolidine moiety contributes to improved binding affinity towards target enzymes .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogues identified in the literature, focusing on core scaffolds, substituents, and functional groups:

Compound Name / Identifier Core Structure Key Substituents/Modifications Notable Features
Target Compound Indole-sulfonylacetamide - 2,4-Dimethoxyphenyl
- N1: 2-oxo-2-(pyrrolidin-1-yl)ethyl
Polar sulfonyl group; pyrrolidine enhances solubility and hydrogen bonding.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide Indole-propanamide - 2-Fluoro-biphenyl
- Propanamide chain
Fluorine enhances metabolic stability; biphenyl increases lipophilicity.
2-[[3-(4-Methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide Pyrimidoindole-sulfanylacetamide - 4-Methoxyphenyl
- Sulfanyl linkage
- Phenylethyl group
Sulfanyl group may reduce oxidative stability; pyrimidoindole core expands π-system.
N-(2-Ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Benzothienopyrimidine-sulfanylacetamide - Hexahydrobenzothienopyrimidine
- 2-Ethylphenyl
Hexahydro structure improves solubility; bulky heterocycle may limit bioavailability.
N-(2,5-Dimethoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide Tetrazole-sulfanylacetamide - 2,5-Dimethoxyphenyl
- Tetrazole ring
Tetrazole introduces acidity; 2,5-dimethoxy vs. 2,4-dimethoxy alters electronic effects.

Functional Group Analysis

  • Sulfonyl vs.
  • Heterocyclic Substitutions : Pyrrolidine in the target compound provides a basic nitrogen for salt formation, enhancing aqueous solubility. In contrast, tetrazole or pyrimidoindole systems introduce acidity or extended conjugation, respectively.
  • Aromatic Substituents : The 2,4-dimethoxyphenyl group in the target compound offers a balanced electronic profile, whereas fluorine in biphenyl derivatives increases electronegativity and bioavailability.

Hypothetical Pharmacological Implications

While specific activity data for the target compound are unavailable, structural trends suggest:

  • Pyrrolidine vs. Tetrazole : Pyrrolidine’s basicity may improve CNS penetration compared to acidic tetrazoles .
  • Sulfonyl vs. Sulfanyl : Sulfonyl groups could enhance target binding affinity through stronger dipole interactions .
  • 2,4-Dimethoxyphenyl vs. Fluorinated Aromatics : The methoxy groups may favor interactions with aromatic residues in enzymes, whereas fluorine in could reduce off-target metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide

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